![molecular formula C7H14ClNO2 B2913606 5-Methyl-piperidine-2-carboxylic acid hydrochloride CAS No. 661459-01-4](/img/structure/B2913606.png)
5-Methyl-piperidine-2-carboxylic acid hydrochloride
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Overview
Description
5-Methyl-piperidine-2-carboxylic acid hydrochloride is an organic compound with the molecular formula C₆H₁₁NO₂·HCl . It belongs to the class of piperidine derivatives and is derived from piperidine, a heterocyclic moiety. The compound consists of a six-membered ring containing five methylene groups (-CH₂-) and one amine group (-NH-). It appears as a white or colorless solid .
Molecular Structure Analysis
The molecular structure of 5-Methyl-piperidine-2-carboxylic acid hydrochloride comprises a piperidine ring with an additional methyl group attached at the 5-position. The carboxylic acid group (-CO₂H) is also present. The compound’s chiral nature results in two stereoisomers, with the S-stereoisomer being more common .
Scientific Research Applications
Medicine
Pipecolic acid accumulates in a condition known as pipecolic acidemia . Elevation of pipecolic acid can be associated with some forms of epilepsy, such as pyridoxine-dependent epilepsy .
Chelating Agent
Like most amino acids, pipecolic acid is a chelating agent . One complex is Cu(HNC5H9CO2)2(H2O)2 .
Occurrence and Reactions
Pipecolic acid was identified in the Murchison meteorite . It also occurs in the leaves of the genus Myroxylon, a tree from South America .
Solution Phase Peptide Synthesis
Pipecolic acid is a versatile reagent used in the solution phase peptide synthesis . It has been commonly utilized as a replacement for proline in many peptidomimetic syntheses .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives, which are used in the agrochemical and pharmaceutical industries, can be synthesized using pipecolic acid .
Anticancer Agents
Piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines (ARPC) can be synthesized using pipecolic acid .
Mechanism of Action
Target of Action
5-Methyl-piperidine-2-carboxylic acid hydrochloride is a derivative of piperidine . Piperidine and its derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects . The specific interactions of this compound with its targets would depend on the structure and properties of the targets.
Biochemical Pathways
It’s worth noting that piperidine derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
properties
IUPAC Name |
5-methylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOIKXGNNACYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-piperidine-2-carboxylic acid hydrochloride |
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